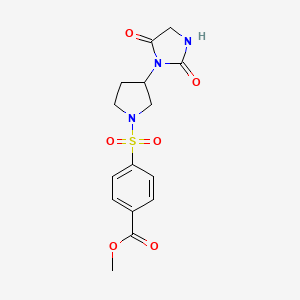

Methyl 4-((3-(2,5-dioxoimidazolidin-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate

Description

Methyl 4-((3-(2,5-dioxoimidazolidin-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate is a complex organic compound that has garnered attention in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including an imidazolidinone ring, a pyrrolidine ring, and a sulfonyl group, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name |

methyl 4-[3-(2,5-dioxoimidazolidin-1-yl)pyrrolidin-1-yl]sulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O6S/c1-24-14(20)10-2-4-12(5-3-10)25(22,23)17-7-6-11(9-17)18-13(19)8-16-15(18)21/h2-5,11H,6-9H2,1H3,(H,16,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBMHCHBBVFPSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)N3C(=O)CNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-(2,5-dioxoimidazolidin-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate typically involves multi-step organic reactions One common synthetic route starts with the preparation of the imidazolidinone intermediate, which is then reacted with a pyrrolidine derivativeReaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-(2,5-dioxoimidazolidin-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds .

Scientific Research Applications

Methyl 4-((3-(2,5-dioxoimidazolidin-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-((3-(2,5-dioxoimidazolidin-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the imidazolidinone and pyrrolidine rings may interact with nucleic acids or other biomolecules, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Methyl 4-((3-(2,5-dioxoimidazolidin-1-yl)pyrrolidin-1-yl)carboxylate): Similar structure but with a carboxylate group instead of a sulfonyl group.

Methyl 4-((3-(2,5-dioxoimidazolidin-1-yl)pyrrolidin-1-yl)acetate): Contains an acetate group, leading to different chemical properties and reactivity.

Uniqueness

Methyl 4-((3-(2,5-dioxoimidazolidin-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Biological Activity

Methyl 4-((3-(2,5-dioxoimidazolidin-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate is a complex organic compound notable for its unique structural features, including a benzoate moiety linked to a sulfonyl group and a pyrrolidine ring substituted with an imidazolidine-2,4-dione. The molecular formula of this compound is C₁₅H₁₈N₄O₄S, which indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The structural arrangement of this compound allows for various intermolecular interactions such as hydrogen bonding and π–π stacking. These interactions can significantly influence its physical and chemical properties, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction between methyl 4-((3-formyl-1H-indol-1-yl)methyl)benzoate and imidazolidine-2,4-dione in the presence of ammonium acetate and acetic acid. The reaction proceeds under controlled heating conditions (approximately 391 K) for several hours through nucleophilic substitution and condensation reactions. The resulting compound can undergo further reactions such as hydrolysis or reduction.

This compound exhibits potential biological activities due to its structural features. The imidazolidine component may participate in various biochemical interactions that are crucial for therapeutic efficacy.

Pharmacological Effects

Research suggests that compounds with similar structures often exhibit diverse pharmacological effects, including:

- Antimicrobial Activity : Several studies have indicated that derivatives of imidazolidine possess antibacterial properties.

- Anti-inflammatory Effects : Compounds with sulfonamide structures are known for their anti-inflammatory activity.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound against structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Methyl 4-(sulfonyl)benzoate | C₁₃H₁₂O₄S | Lacks imidazolidine moiety |

| Imidazole derivatives | Varied | Known for diverse biological activities |

| Pyrrolidine derivatives | Varied | Exhibits various pharmacological effects |

The combination of an imidazolidine ring and a sulfonamide structure linked to a benzoate group in this compound may provide distinct interaction profiles with biological targets compared to other similar compounds.

Case Studies

Several studies have examined the biological activity of related compounds:

- Antibacterial Studies : Research has shown that certain imidazolidine derivatives exhibit significant antibacterial activity against Gram-positive bacteria.

- Anti-inflammatory Trials : A study involving sulfonamide derivatives demonstrated their effectiveness in reducing inflammation in animal models.

Q & A

Basic: What synthetic strategies are commonly employed for synthesizing Methyl 4-((3-(2,5-dioxoimidazolidin-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the sulfonation of a pyrrolidine intermediate followed by coupling with a benzoate ester. Key steps include:

- Sulfonation: Reacting pyrrolidine derivatives with sulfonyl chlorides (e.g., benzenesulfonyl chloride analogs) under anhydrous conditions .

- Heterocycle Formation: Introducing the 2,5-dioxoimidazolidin-1-yl group via condensation reactions, similar to methods used for triazole derivatives (e.g., refluxing with acetic acid as a catalyst) .

- Esterification: Methylation of the benzoic acid intermediate using methanol and acid catalysts.

Optimization Tips: - Use reflux conditions (e.g., 4–6 hours in ethanol) to enhance yield .

- Purify intermediates via column chromatography (e.g., CH₂Cl₂/MeOH gradients) to minimize impurities .

Basic: What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Spectroscopy:

- ¹H/¹³C NMR: Assign peaks for the pyrrolidine sulfonyl group (δ 3.1–3.5 ppm for pyrrolidine protons) and benzoate ester (δ 3.8–4.0 ppm for methyl ester) .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of SO₂ or imidazolidinone groups) .

- Chromatography:

- HPLC: Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- Thermal Analysis: Determine melting point (mp) consistency (e.g., compare to analogs with 89–91°C ranges) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?

Methodological Answer:

- Analog Synthesis: Modify the pyrrolidine ring (e.g., substituents at position 3) or benzoate ester group to test steric/electronic effects .

- Biological Assays:

- Enzyme Inhibition: Screen against proteases or kinases using fluorescence-based assays (e.g., trypsin-like serine proteases) .

- Cellular Uptake: Measure intracellular concentrations via LC-MS/MS in cell lines (e.g., HEK293 or HeLa) .

- Data Analysis: Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Advanced: What experimental frameworks are suitable for assessing environmental persistence and degradation pathways of this compound?

Methodological Answer:

- Abiotic Degradation:

- Hydrolysis: Expose to pH 3–9 buffers at 25–50°C; monitor via LC-MS for sulfonate or benzoic acid byproducts .

- Photolysis: Use UV irradiation (λ = 254–365 nm) in aqueous solutions to detect radical-mediated breakdown .

- Biotic Degradation:

- Microbial Consortia: Incubate with soil or wastewater samples; quantify residual compound via GC-MS .

- Ecotoxicology: Evaluate acute toxicity in Daphnia magna or algae using OECD guidelines .

Advanced: How should researchers resolve contradictions in biological activity data across assay platforms?

Methodological Answer:

- Assay Validation:

- Reproduce results in orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity) .

- Control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Data Triangulation:

- Cross-reference with computational models (e.g., molecular docking to predict binding poses) .

- Apply statistical rigor (e.g., ANOVA with post-hoc tests for inter-assay variability) .

Basic: What purification strategies are essential for achieving high-purity (>98%) batches of this compound?

Methodological Answer:

- Recrystallization: Use ethanol/water mixtures to isolate crystalline forms .

- Chromatography:

- Flash Column: Employ silica gel or alumina columns with gradient elution (e.g., hexane/ethyl acetate to CH₂Cl₂/MeOH) .

- Preparative HPLC: Optimize mobile phase (e.g., acetonitrile/0.1% TFA) for baseline separation .

- Quality Control: Validate purity via NMR integration and HPLC area-under-curve (AUC) .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases or proteases) .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

- Pharmacophore Mapping: Identify critical interactions (e.g., hydrogen bonds with sulfonyl oxygen) using MOE .

Basic: How is compound stability evaluated under varying storage conditions?

Methodological Answer:

- Accelerated Stability Studies:

- Store at 25°C/60% RH, 40°C/75% RH for 1–3 months; monitor degradation via HPLC .

- Light Sensitivity: Expose to ICH Q1B conditions (1.2 million lux-hours) to detect photodegradants .

- Solution Stability: Dissolve in DMSO or PBS (pH 7.4) and analyze aliquots over 72 hours .

Advanced: What cross-disciplinary approaches elucidate mechanisms of action and off-target effects?

Methodological Answer:

- Chemical Biology:

- Pull-Down Assays: Use biotinylated analogs to identify interacting proteins in cell lysates .

- Metabolomics: Profile changes in endogenous metabolites via GC/LC-MS .

- Toxicogenomics: Perform RNA-seq on treated cell lines to map gene expression perturbations .

Advanced: How can in vitro and in vivo models validate proposed metabolic pathways?

Methodological Answer:

- In Vitro:

- Liver Microsomes: Incubate with NADPH and human/rat microsomes; identify phase I metabolites (e.g., hydroxylation) via UPLC-QTOF .

- In Vivo:

- Rodent Studies: Administer orally or intravenously; collect plasma/urine for metabolite profiling .

- Data Integration: Use software like MetaboAnalyst to map metabolic networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.